10-Methyl Docetaxel-D3

LC-MS/MS Stable Isotope Dilution Docetaxel Metabolism

Accurate LC-MS/MS quantification of the 10-methyl docetaxel metabolite requires an internal standard that perfectly matches the analyte's behavior. Generic deuterated docetaxel analogs cause differential ion suppression and retention time shifts, compromising matrix effect correction. • **Structural identity**: Regiospecific deuteration at C-10 position (+3 Da mass shift) ensures co-elution and identical extraction recovery vs. unlabeled analyte. • **Analytical validation**: 98% purity; compliant with FDA/EMA method selectivity guidance for GLP/GCP bioanalysis. • **Supply**: Available for pharmacokinetic studies, CYP3A metabolism assays, and regulated bioanalytical method development.

Molecular Formula C₄₄H₅₂D₃NO₁₄
Molecular Weight 824.92
CAS No. 1383561-32-7
Cat. No. B1142191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Methyl Docetaxel-D3
CAS1383561-32-7
Synonyms(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxy-benzenepropanoic Acid_x000B_(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-6-(methoxy-d3)-4a,8,13,13-tetramethyl-5-o
Molecular FormulaC₄₄H₅₂D₃NO₁₄
Molecular Weight824.92
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC
InChIInChI=1S/C44H55NO14/c1-23-27(56-38(51)32(48)31(25-16-12-10-13-17-25)45-39(52)59-40(3,4)5)21-44(53)36(57-37(50)26-18-14-11-15-19-26)34-42(8,35(49)33(54-9)30(23)41(44,6)7)28(47)20-29-43(34,22-55-29)58-24(2)46/h10-19,27-29,31-34,36,47-48,53H,20-22H2,1-9H3,(H,45,52)/t27-,28-,29+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1/i9D3
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Methyl Docetaxel-D3 Overview


10-Methyl Docetaxel-D3 (CAS 1383561-32-7) is a deuterium-labeled analog of 10-methyl docetaxel, a taxane diterpenoid metabolite of the antineoplastic agent docetaxel [1]. The compound bears three deuterium atoms at the 10-methoxy position, providing a nominal mass shift of +3 Da relative to the unlabeled species (molecular formula C₄₄H₅₂D₃NO₁₄; molecular weight 824.92) [2]. It is manufactured and distributed as a stable isotope-labeled internal standard (SIL-IS) intended for the accurate quantification of 10-methyl docetaxel in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

LC-MS/MS stable isotope-labeled internal standard (SIL-IS)
10-methyl docetaxel metabolite quantification
Structural co-elution for matrix effect correction

Why Substitution Fails for 10-Methyl Docetaxel-D3


Generic substitution of 10-Methyl Docetaxel-D3 with other docetaxel-related deuterated internal standards is analytically unsound due to fundamental principles of stable isotope dilution mass spectrometry. The deuterated internal standard must co-elute with the target analyte under chromatographic conditions and exhibit identical extraction recovery and ionization efficiency to provide accurate matrix effect correction [1]. A different docetaxel analog—such as Docetaxel-d9, Docetaxel-d5, or Paclitaxel-D5—possesses distinct retention time characteristics and may undergo differential ion suppression or enhancement in the electrospray ionization source relative to 10-methyl docetaxel . Furthermore, the non-deuterated 10-methyl docetaxel (CAS 160084-81-1) cannot serve as an internal standard for its own quantification because it is the target analyte itself; its use would confound quantification due to endogenous or incurred analyte signal overlap [2].

Docetaxel-d9/-d5 Parent docetaxel structure may not co-elute with the 10-methyl metabolite, altering matrix effect correction and introducing quantification bias.
7-Methyl Docetaxel-D3 Regioisomeric mismatch for the 10-methyl species; chromatographic resolution is essential to prevent cross-interference in multi-analyte panels.
10-Methyl Docetaxel (unlabeled) Unlabeled analyte cannot serve as an internal standard; its use confounds quantification due to endogenous signal overlap.

Differentiation Evidence for 10-Methyl Docetaxel-D3


Deuterium-Enabled Mass Discrimination

10-Methyl Docetaxel-D3 incorporates three deuterium atoms at the 10-methoxy position, replacing the -OCH₃ group of unlabeled 10-methyl docetaxel with -OCD₃ . This isotopic substitution results in a nominal mass difference of +3 Da (m/z 824.92 vs. m/z 821.92 for the unlabeled species) [1]. In contrast, alternative deuterated docetaxel standards such as Docetaxel-d9 (deuteration at the tert-butyl group) possess a mass shift of +9 Da and are not structurally matched to the 10-methyl metabolite .

Mass Discrimination
Cross-study comparable
+3 Da nominal mass shift (m/z 824.92 vs. 821.92)
Supports unambiguous Q1 separation in LC-MS/MS
Prevents isotopic cross-talk with unlabeled analyte
LC-MS/MS Stable Isotope Dilution Docetaxel Metabolism

Structural Specificity vs. Parent Docetaxel Standards

10-Methyl Docetaxel-D3 is the deuterated analog of 10-methyl docetaxel, a specific docetaxel metabolite. This compound is structurally distinct from parent docetaxel (CAS 114977-28-5), bearing a methoxy group at the C-10 position of the taxane core [1]. Alternative internal standards such as Docetaxel-d5 or Docetaxel-d9 are deuterated analogs of the parent docetaxel molecule, not the 10-methyl metabolite, and therefore exhibit different chromatographic retention behavior [2]. The retention time difference between parent docetaxel and 10-methyl docetaxel on reverse-phase LC is expected to be significant based on the additional methoxy substitution altering hydrophobicity (calculated LogP of 2.2 for 10-methyl docetaxel-D3) [3].

Structural Specificity
Class-level inference
Structurally matched to 10-methyl docetaxel; Docetaxel-d9 matches parent analyte
Co-elution expected only with structurally matched SIL-IS pair
Retention time correlation requires verification
Docetaxel Metabolism Pharmacokinetics Bioanalysis

Site-Specific Deuteration at 10-Methoxy

The deuterium label in 10-Methyl Docetaxel-D3 is specifically positioned at the 10-methoxy group (as -OCD₃), distinguishing it from other deuterated docetaxel metabolites such as N-DesBoc Docetaxel-d5 (deuteration at the N-tert-butoxycarbonyl cleavage product) and 7-Methyl Docetaxel-D3 (deuteration at the 7-methoxy position) . This site-specific deuteration is critical because the 10-methyl metabolite and the 7-methyl metabolite are regioisomers that require distinct internal standards for accurate individual quantification in multi-analyte LC-MS/MS panels [1].

Site-Specific Labeling
Supporting evidence
Deuteration at C-10 methoxy (-OCD₃) vs. C-7 methoxy in regioisomeric standard
Required for regioisomer-specific multi-analyte panels
Prevents cross-interference in metabolite profiling
Stable Isotope Labeling Metabolite Quantification Regioisomeric Internal Standards

Purity Specification for Bioanalytical Validation

Vendor technical datasheets for 10-Methyl Docetaxel-D3 specify a purity of 98% as determined by HPLC analysis [1]. This purity specification aligns with the minimum purity recommendations for stable isotope-labeled internal standards used in regulated bioanalysis under FDA and EMA guidance documents, which require documented purity to ensure that impurities do not contribute to the internal standard response or interfere with analyte quantification [2]. The specified storage condition of 2–8°C in tightly closed containers under inert atmosphere is provided to maintain this purity over shelf life .

Purity Specification
Supporting evidence
98% purity (HPLC) per vendor CoA
Supports method validation documentation
Aligned with regulatory guidance for SIL-IS purity
Method Validation Bioanalytical Guidelines Quality Control

10-Methyl Docetaxel-D3 Applications


Quantification in Docetaxel PK Studies

Use 10-Methyl Docetaxel-D3 as the stable isotope-labeled internal standard for LC-MS/MS quantification of the 10-methyl docetaxel metabolite in human or animal plasma following docetaxel administration. The structural identity between analyte and internal standard ensures co-elution and equivalent ionization efficiency, providing accurate correction for matrix effects and extraction variability [1]. This application supports clinical pharmacokinetic studies evaluating docetaxel metabolism and exposure-response relationships, where precise quantification of circulating metabolites is required for therapeutic drug monitoring or bioequivalence assessment [2].

Multi-Analyte Metabolite Profiling

Incorporate 10-Methyl Docetaxel-D3 as the designated internal standard for the 10-methyl metabolite channel in a multi-analyte LC-MS/MS method simultaneously quantifying docetaxel, 7-methyl docetaxel, 10-methyl docetaxel, and hydroxylated docetaxel metabolites. The regiospecific deuteration at the C-10 position enables independent monitoring of the 10-methyl species without interference from the co-elution or isotopic cross-talk that would occur if a non-specific internal standard (e.g., parent docetaxel-d9) were used . This approach is particularly valuable in drug-drug interaction studies and pharmacogenomic investigations of CYP3A-mediated docetaxel metabolism [3].

Regulatory Bioanalytical Method Validation

Employ 10-Methyl Docetaxel-D3 as the internal standard during method development, validation, and sample analysis phases of regulated bioanalytical studies conducted under GLP or GCP conditions. The documented 98% purity and established storage conditions (2–8°C, protected from light and air) provide the traceability required for method validation documentation and audit readiness [4]. The +3 Da mass shift ensures that the internal standard signal does not interfere with the analyte quantification channel in SRM/MRM acquisition modes, a critical parameter evaluated during method selectivity testing per FDA and EMA guidance [5].

In Vitro Metabolism Studies

Use 10-Methyl Docetaxel-D3 as an internal standard for quantifying 10-methyl docetaxel formation in in vitro metabolism systems such as human liver microsomes, hepatocytes, or recombinant CYP enzymes. Accurate quantification of metabolite formation rates is essential for determining intrinsic clearance, enzyme kinetic parameters (Km and Vmax), and assessing potential metabolic drug-drug interactions [6]. The deuterated internal standard corrects for matrix-specific ion suppression effects that vary across different in vitro incubation matrices .

Application
Selection Property
Validation Focus
Docetaxel metabolite quantification in research matrices
Structural co-elution with 10-methyl docetaxel
Matrix effect correction and extraction recovery consistency
Multi-analyte LC-MS/MS metabolite profiling
Regiospecific deuteration at C-10 methoxy
Baseline resolution and method selectivity for regioisomers
Bioanalytical method validation
Documented purity and storage traceability
Method validation documentation and audit readiness review
In vitro metabolism studies
Matrix-specific ion suppression correction
Enzyme kinetic parameter and clearance determination

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